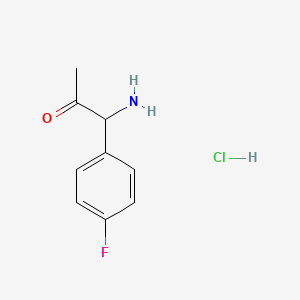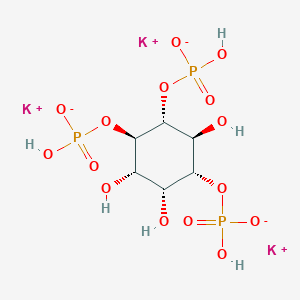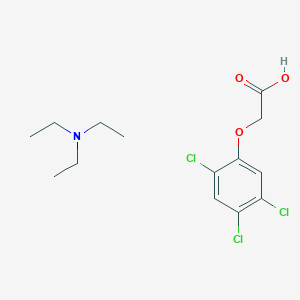
3,4-Dichloro-5-fluorobromobenzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of halogenated aromatic compounds often involves palladium-catalyzed coupling reactions. For instance, fluorinated distyrylbenzene derivatives were synthesized using Pd(OAc)2 to couple diiodobenzene with various styrenes, which is a method that could potentially be adapted for the synthesis of 3,4-Dichloro-5-fluorobromobenzene . Additionally, the synthesis of 3-Chloro-4-fluoronitrobenzene from 3,4-dichloronitrobenzene through halogen-exchange fluorination under microwave irradiation indicates that halogen exchange reactions can be an effective synthetic route for such compounds .
Molecular Structure Analysis
The molecular structure of halogenated benzenes can be influenced by the presence of halogen atoms, which can affect the crystal packing and intermolecular interactions. For example, 1,2,3,5-tetrafluorobenzene exhibits a layered monoclinic structure with C–H⋯F–C hydrogen bonding . This suggests that this compound may also exhibit unique structural features due to the presence of multiple halogens.
Chemical Reactions Analysis
The reactivity of halogenated benzenes in nucleophilic aromatic substitution (SNAr) reactions is influenced by the nature of the halogen substituents and the presence of activating or deactivating groups. For example, the reactions of dihalogenonitrobenzenes with nucleophiles show that the type of nucleophile can determine which halogen is substituted . This information could be relevant to understanding the reactivity of this compound in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzenes are affected by the type and position of halogen substituents. For instance, the presence of fluorine atoms can influence the absorption spectroscopy properties of distyrylbenzene derivatives . Additionally, the crystal structure and intermolecular interactions, such as hydrogen bonding and halogen interactions, play a significant role in the solid-state organization of these compounds . These insights can be extrapolated to predict the properties of this compound.
Wissenschaftliche Forschungsanwendungen
Synthesis and Drug Development
A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials, was developed due to the high costs and toxicity of previous methods. This highlights the importance of finding efficient, cost-effective, and less toxic synthetic routes for halogenated compounds, which could be relevant for synthesizing or utilizing 3,4-Dichloro-5-fluorobromobenzene in pharmaceutical contexts (Qiu et al., 2009).
Advanced Materials and Sensing
Nanostructured luminescent micelles incorporating halogenated compounds have been developed for sensing nitroaromatic and nitramine explosives, demonstrating the potential of halogenated compounds in creating sensitive and selective detection systems for security and environmental monitoring (Paria et al., 2022).
Environmental Safety and Flame Retardants
The review on novel brominated flame retardants discusses their occurrence in indoor air, dust, and consumer goods, reflecting the environmental and health implications of using halogenated compounds in commercial applications. This suggests potential research into the environmental impact and safety of compounds like this compound, especially if used as flame retardants or in materials science (Zuiderveen et al., 2020).
Chemical Degradation and Water Treatment
The study on acetaminophen degradation by advanced oxidation processes provides insights into the fate of organic pollutants in water treatment systems. The involvement of halogenated by-products and the mechanisms of their degradation could be relevant when considering the environmental behavior and degradation pathways of this compound (Qutob et al., 2022).
Safety and Hazards
Wirkmechanismus
Target of Action
As a halogenated benzene, it’s likely to interact with various proteins or enzymes in the body, altering their function .
Mode of Action
Halogenated benzenes generally act through electrophilic aromatic substitution reactions . In these reactions, the electrophile (in this case, the halogenated benzene) forms a sigma-bond with the benzene ring, generating a positively charged intermediate .
Biochemical Pathways
It’s known that halogenated benzenes can participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, which are environmentally benign and exhibit rapid transmetalation with palladium (II) complexes .
Pharmacokinetics
Like other halogenated benzenes, it’s likely to be absorbed and distributed throughout the body, metabolized by the liver, and excreted in urine or feces .
Result of Action
It’s known that halogenated benzenes can cause a variety of effects, depending on their specific targets and the nature of their interactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,4-Dichloro-5-fluorobromobenzene. For instance, the compound should be prevented from entering drains, and its discharge into the environment must be avoided . Furthermore, it’s important to avoid dust formation and inhalation of the compound, and to use personal protective equipment when handling it .
Biochemische Analyse
Biochemical Properties
3,4-Dichloro-5-fluorobromobenzene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways and biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to affect the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases . Additionally, it can disrupt normal cellular metabolism by interfering with mitochondrial function, leading to altered energy production and increased oxidative stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For instance, it can bind to the active sites of enzymes, inhibiting their catalytic activity . This inhibition can lead to the accumulation of substrates and a decrease in the production of metabolic products. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure can lead to its gradual degradation, resulting in the formation of potentially toxic byproducts. These byproducts can further affect cellular processes, leading to long-term changes in cell function and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function and overall health. At higher doses, it can induce toxic effects, such as liver and kidney damage . Threshold effects have been observed, where a specific dosage level leads to a significant increase in adverse effects. These toxic effects are often associated with the compound’s ability to disrupt normal metabolic processes and induce oxidative stress.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also lead to the production of reactive intermediates, which can cause cellular damage and contribute to its toxic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, it can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum . This localization can influence its activity and function, as it can interact with organelle-specific enzymes and proteins. Additionally, the compound’s distribution within tissues can affect its overall bioavailability and toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is often found in the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular metabolism and protein synthesis . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This subcellular localization is crucial for its activity, as it allows the compound to interact with specific biomolecules and influence cellular processes.
Eigenschaften
IUPAC Name |
5-bromo-1,2-dichloro-3-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2F/c7-3-1-4(8)6(9)5(10)2-3/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRZTOGDTNCJHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661534 | |
| Record name | 5-Bromo-1,2-dichloro-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1000572-93-9 | |
| Record name | 5-Bromo-1,2-dichloro-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4S)-4-[[(2S)-2-Acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-3-(4-nitroanilino)-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B3026421.png)






![1-[2-Hydroxy-3-(4-phenoxyphenoxy)propyl]-3-(2-methylpropanoyl)-1H-indole-5-carboxylic acid](/img/structure/B3026433.png)
![Calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;hydrate](/img/structure/B3026434.png)
![(5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenoxy-1-penten-1-yl]cyclopentyl]-5-heptenoic acid](/img/structure/B3026436.png)

![(S)-1-benzyl-5-(1-[2-(phenoxy-p-trifluoromethyl)-pyrrolidynyl]-sulfonyl)-isatin](/img/structure/B3026438.png)

